4-Dibenzylamino-nonan-2-one
Description
4-Dibenzylamino-nonan-2-one is a ketone derivative featuring a nine-carbon chain (nonan-2-one) with a dibenzylamino substituent at the fourth position. The dibenzylamino group (-N(CH₂Ph)₂) introduces steric bulk and electron-donating properties, which may influence reactivity, solubility, and biological interactions.
Properties
CAS No. |
824938-64-9 |
|---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-(dibenzylamino)nonan-2-one |
InChI |
InChI=1S/C23H31NO/c1-3-4-7-16-23(17-20(2)25)24(18-21-12-8-5-9-13-21)19-22-14-10-6-11-15-22/h5-6,8-15,23H,3-4,7,16-19H2,1-2H3 |
InChI Key |
NSYMRMKDBSWOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzylamino-nonan-2-one typically involves the reaction of nonan-2-one with dibenzylamine under specific conditions. One common method is the reductive amination of nonan-2-one using dibenzylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of 4-Dibenzylamino-nonan-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Dibenzylamino-nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-Dibenzylamino-nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Dibenzylamino-nonan-2-one involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
4-(Dibenzylamino)butan-2-one
Key Differences :
- Chain Length: The butan-2-one backbone (four carbons) contrasts with the nonan-2-one chain, resulting in a lower molecular weight (295.41 g/mol vs. hypothetical ~375 g/mol for the nonan analogue) .
- Physicochemical Properties : Shorter chains typically exhibit higher solubility in polar solvents and lower boiling points.
- Applications : Butan-2-one derivatives are often employed as intermediates in pharmaceuticals due to their manageable steric bulk, whereas longer chains may enhance membrane permeability in drug candidates.
4-Benzylaminopyridine
Key Differences :
- Core Structure : Replaces the ketone with a pyridine ring, introducing aromaticity and basicity.
- Electronic Effects: The pyridine nitrogen enhances electron-withdrawing character, contrasting with the electron-donating dibenzylamino group in 4-dibenzylamino-nonan-2-one.
- Applications : Pyridine derivatives are prevalent in catalysis and ligand design, whereas ketone-based analogues may serve as substrates in enzymatic studies .
4-Nitrobenzylamine
Key Differences :
- Functional Groups: Features a nitro (-NO₂) group instead of a dibenzylamino substituent.
- Reactivity: The nitro group is strongly electron-withdrawing, directing electrophilic substitution reactions meta, unlike the electron-rich dibenzylamino group.
- Uses: Nitrobenzylamines are common precursors in explosives and dyes, highlighting divergent applications compared to amino-ketones .
4-Benzyloxyacetophenone
Key Differences :
- Substituent: A benzyloxy (-OCH₂Ph) group replaces the dibenzylamino group.
- Polarity : The ether linkage increases hydrophilicity compared to the tertiary amine.
- Biological Activity: Benzyloxy groups are common in antifungal agents, whereas dibenzylamino-ketones may target amine-binding enzymes .
Research Findings and Trends
- Synthetic Utility: Dibenzylamino-ketones are valuable in asymmetric synthesis due to their chiral centers and hydrogen-bonding capabilities. Shorter-chain analogues (e.g., butan-2-one) are easier to functionalize but may lack stability in prolonged reactions .
- Biological Relevance: Amino-ketones exhibit inhibitory activity against enzymes like monoamine oxidases, with chain length modulating potency and selectivity .
- Material Science: Longer carbon chains (e.g., nonan-2-one) enhance compatibility with hydrophobic polymers, suggesting applications in coatings or drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
